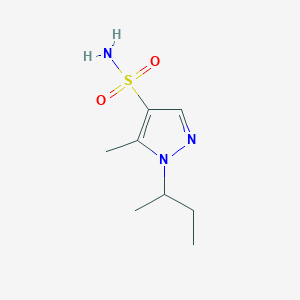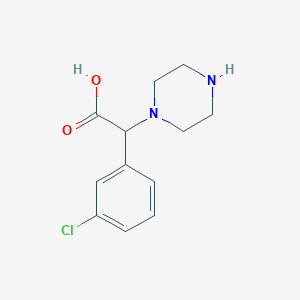![molecular formula C17H18N2O2S2 B13510949 Tert-butyl 2-[(2-methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B13510949.png)
Tert-butyl 2-[(2-methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[(2-methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of Tert-butyl 2-[(2-methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-d][1,3]thiazole core, followed by the introduction of the tert-butyl ester and the 2-methylphenylamino group. Common reagents used in these reactions include thionyl chloride, tert-butyl alcohol, and various amines. The reaction conditions usually involve refluxing in organic solvents such as dichloromethane or toluene .
Chemical Reactions Analysis
Tert-butyl 2-[(2-methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Tert-butyl 2-[(2-methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Tert-butyl 2-[(2-methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
- Tert-butyl 2-[(2-methoxyphenyl)methylamino]acetate
- Tert-butyl 4-[(2-amino-5-methylphenyl)amino]piperidine-1-carboxylate
These compounds share similar structural features but differ in their functional groups and biological activities.
Properties
Molecular Formula |
C17H18N2O2S2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
tert-butyl 2-(2-methylanilino)thieno[2,3-d][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C17H18N2O2S2/c1-10-7-5-6-8-11(10)18-16-19-14-12(23-16)9-13(22-14)15(20)21-17(2,3)4/h5-9H,1-4H3,(H,18,19) |
InChI Key |
MZIGIEBWNLBSMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=C(S2)C=C(S3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


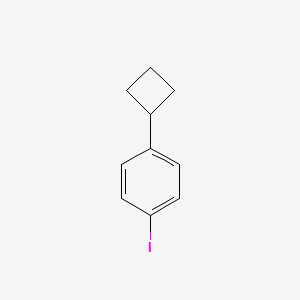
![4-[[(2-Aminoethyl)amino]methyl]benzoic acid](/img/structure/B13510869.png)
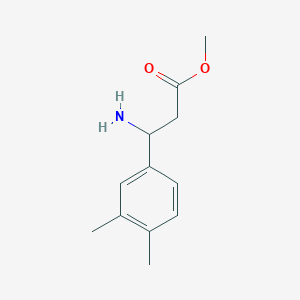
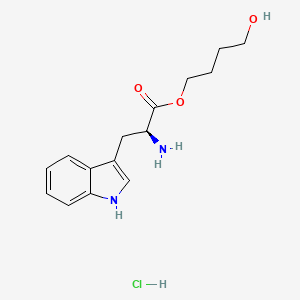

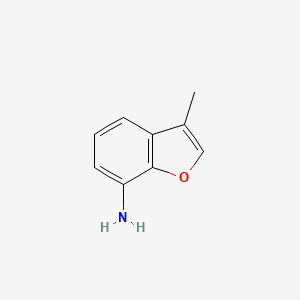
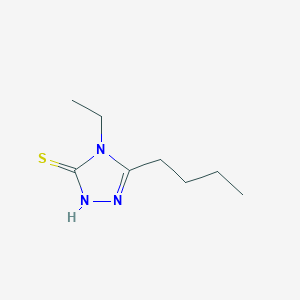
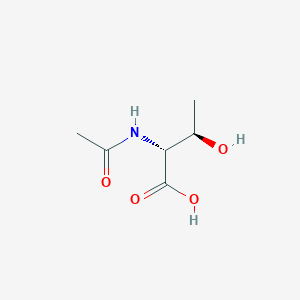
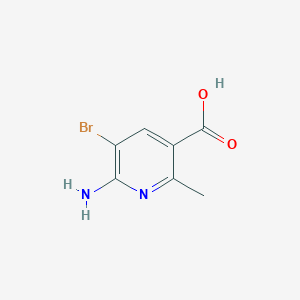
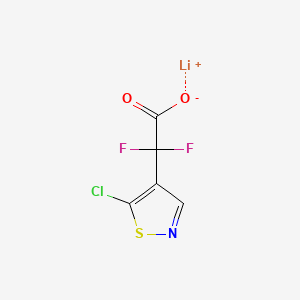
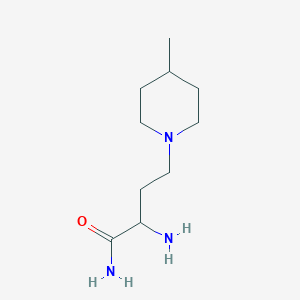
![Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13510941.png)
